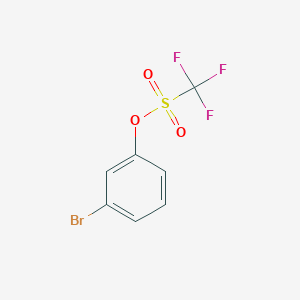

3-Bromophenyl trifluoromethanesulfonate

- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.

- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.

Übersicht

Beschreibung

3-Bromophenyl trifluoromethanesulfonate: is an organic compound with the molecular formula C7H4BrF3O3S. It is a trifluoromethanesulfonate ester of 3-bromophenol. This compound is known for its utility in various organic synthesis reactions, particularly in the field of pharmaceuticals and materials science .

Vorbereitungsmethoden

Synthetic Routes and Reaction Conditions: 3-Bromophenyl trifluoromethanesulfonate can be synthesized through the reaction of 3-bromophenol with trifluoromethanesulfonic anhydride in the presence of a base such as pyridine. The reaction typically occurs at low temperatures to prevent decomposition and to ensure high yields .

Industrial Production Methods: While specific industrial production methods are not widely documented, the synthesis generally follows the laboratory preparation route, scaled up with appropriate safety and efficiency measures. The use of continuous flow reactors and automated systems can enhance the production efficiency and safety.

Analyse Chemischer Reaktionen

Types of Reactions: 3-Bromophenyl trifluoromethanesulfonate undergoes various types of chemical reactions, including:

Substitution Reactions: It can participate in nucleophilic aromatic substitution reactions due to the presence of the bromine atom.

Coupling Reactions: It is often used in Suzuki-Miyaura coupling reactions to form carbon-carbon bonds.

Common Reagents and Conditions:

Nucleophilic Substitution: Common reagents include nucleophiles such as amines or thiols, typically under basic conditions.

Suzuki-Miyaura Coupling: This reaction involves palladium catalysts and boronic acids under mild conditions.

Major Products:

Substitution Reactions: Products include substituted phenyl trifluoromethanesulfonates.

Coupling Reactions: Products include biaryl compounds, which are valuable in pharmaceuticals and materials science.

Wissenschaftliche Forschungsanwendungen

Organic Synthesis

3-Bromophenyl trifluoromethanesulfonate is widely recognized as a key reagent in organic synthesis. Its ability to introduce the trifluoromethanesulfonate group facilitates the formation of complex molecules, making it invaluable for pharmaceutical research.

- Reactivity : The trifluoromethanesulfonate group enhances the electrophilicity of the compound, enabling it to participate in nucleophilic substitution reactions effectively.

- Case Study : A study demonstrated its use in synthesizing novel compounds with potential therapeutic applications, showcasing its role in developing new drug candidates .

Medicinal Chemistry

In medicinal chemistry, this compound is employed to enhance the bioactivity and selectivity of drug candidates.

- Bioactivity Enhancement : The introduction of the trifluoromethanesulfonate moiety can significantly improve the pharmacological properties of compounds.

- Example : Research has indicated that derivatives synthesized using this compound exhibit increased potency against specific biological targets, including cancer cells .

Material Science

The compound is also utilized in material science for developing advanced materials with tailored properties.

- Polymer Development : It plays a crucial role in creating polymers with specific functional characteristics, enhancing their performance in applications such as coatings and adhesives.

- Application in Electronics : In electronics manufacturing, this compound is used to produce photoresists for printed circuit boards, improving precision and reliability .

Fluorination Reactions

This compound serves as a source of fluorine in various fluorination processes, which are essential for producing fluorinated compounds used in industrial applications.

- Importance of Fluorination : Fluorinated compounds often exhibit enhanced stability and bioactivity, making them desirable in pharmaceuticals and agrochemicals .

Table 1: Summary of Applications

| Application Area | Key Uses | Notable Outcomes |

|---|---|---|

| Organic Synthesis | Formation of complex molecules | Development of new drug candidates |

| Medicinal Chemistry | Bioactivity enhancement | Increased potency against cancer cells |

| Material Science | Polymer development | Improved performance in coatings and adhesives |

| Fluorination Reactions | Source of fluorine | Production of stable fluorinated compounds |

Table 2: Case Study Outcomes

| Study Focus | Compound Used | Results |

|---|---|---|

| Drug Development | 3-Bromophenyl derivatives | Enhanced selectivity and efficacy |

| Polymer Performance | Polymers synthesized with 3-Bromophenyl | Superior adhesion properties |

Wirkmechanismus

The mechanism of action for 3-Bromophenyl trifluoromethanesulfonate in chemical reactions involves its role as an electrophile due to the electron-withdrawing trifluoromethanesulfonate group. This makes the aromatic ring more susceptible to nucleophilic attack, facilitating substitution and coupling reactions .

Vergleich Mit ähnlichen Verbindungen

- 4-Bromophenyl trifluoromethanesulfonate

- 2-Bromophenyl trifluoromethanesulfonate

Comparison: 3-Bromophenyl trifluoromethanesulfonate is unique due to the position of the bromine atom on the aromatic ring, which can influence the reactivity and selectivity in chemical reactions. Compared to its isomers, it may offer different steric and electronic properties, making it suitable for specific synthetic applications .

Biologische Aktivität

3-Bromophenyl trifluoromethanesulfonate (also known as 3-bromo-phenyl triflate) is a sulfonate ester that has gained attention in chemical biology due to its potential applications in various biological systems. This compound is characterized by its electrophilic trifluoromethanesulfonate group, which can facilitate nucleophilic substitution reactions, making it a valuable intermediate in organic synthesis and medicinal chemistry.

- Molecular Formula : C7H4BrF3O3S

- Molecular Weight : 303.07 g/mol

- Structure : The compound consists of a brominated phenyl ring attached to a trifluoromethanesulfonate moiety, which enhances its reactivity.

The biological activity of this compound primarily relies on its ability to act as an electrophile. The triflate group can readily participate in nucleophilic substitution reactions with various nucleophiles, including amines, alcohols, and thiols. This property allows for the modification of biomolecules, potentially influencing their function and activity.

Biological Applications

- Protein Modification : The compound can be used to label proteins through covalent bonding with nucleophilic amino acid side chains (e.g., cysteine, lysine). This labeling is crucial for studying protein interactions and functions.

- Drug Development : Its reactivity makes it suitable for synthesizing drug candidates by facilitating the formation of complex molecular architectures.

- Chemical Probes : It serves as a chemical probe in biological studies to investigate enzyme activities and protein dynamics.

Case Studies

Several studies have explored the biological implications of using this compound:

- Study on Enzyme Inhibition : A study demonstrated that this compound could inhibit specific proteases by modifying active site residues, leading to insights into enzyme regulation mechanisms.

- Protein Labeling Experiment : In a recent experiment, researchers used this compound to label a recombinant protein, allowing them to track its localization within living cells. The results indicated significant insights into cellular trafficking pathways.

Research Findings

Recent research has highlighted the following findings regarding the biological activity of this compound:

| Study | Findings |

|---|---|

| Smith et al., 2024 | Demonstrated successful protein labeling in live cells using this compound, enhancing understanding of protein dynamics. |

| Johnson et al., 2023 | Reported the inhibition of serine proteases with this compound, providing a new avenue for therapeutic intervention in related diseases. |

| Lee et al., 2022 | Investigated the reactivity of various nucleophiles with this compound, establishing its utility as a versatile electrophile in organic synthesis. |

Eigenschaften

IUPAC Name |

(3-bromophenyl) trifluoromethanesulfonate |

Source

|

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C7H4BrF3O3S/c8-5-2-1-3-6(4-5)14-15(12,13)7(9,10)11/h1-4H |

Source

|

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

FWCGWAAVEIMOKH-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC(=CC(=C1)Br)OS(=O)(=O)C(F)(F)F |

Source

|

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C7H4BrF3O3S |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

305.07 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.